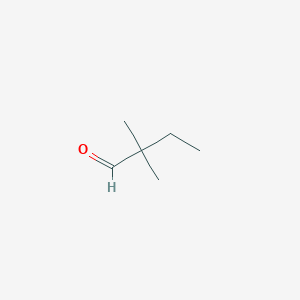

2,2-Dimethylbutanal

描述

Structural Characteristics and Chemical Significance of 2,2-Dimethylbutanal

The structure of this compound consists of a four-carbon butane (B89635) backbone with two methyl groups attached to the second carbon atom (the α-carbon, adjacent to the carbonyl group). doubtnut.com This arrangement results in a quaternary α-carbon, meaning it is bonded to four other carbon atoms. A key consequence of this structure is the complete absence of α-hydrogens—hydrogen atoms attached to the α-carbon. byjus.com

The lack of α-hydrogens is chemically significant because it precludes this compound from participating in reactions that require their presence, most notably the aldol (B89426) condensation. byjus.com Instead, under basic conditions, it undergoes the Cannizzaro reaction, a disproportionation reaction in which one molecule of the aldehyde is reduced to the corresponding alcohol (2,2-Dimethylbutanol) and another is oxidized to the carboxylate salt of the corresponding carboxylic acid (2,2-Dimethylbutanoic acid). doubtnut.combyjus.comdoubtnut.com The steric bulk from the gem-dimethyl groups also sterically hinders the carbonyl carbon, making nucleophilic attack more difficult compared to less branched aldehydes like acetaldehyde. libretexts.org

Below are key identifiers and properties of this compound.

Table 1: Properties and Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₁₂O nih.govamericanelements.com |

| Molecular Weight | 100.16 g/mol nih.govamericanelements.com |

| CAS Number | 2094-75-9 nih.gov |

| SMILES | CCC(C)(C)C=O nih.govamericanelements.com |

| Boiling Point | 103 °C americanelements.com |

| Density | 0.801 g/mL americanelements.com |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

Positioning within Advanced Aldehyde Chemistry Research

This compound serves as a model substrate in advanced aldehyde chemistry research, particularly for investigating the effects of steric hindrance on reaction mechanisms and outcomes. Its unique structure allows chemists to explore reactions under conditions where typical aldehyde reactivity is suppressed.

Research has utilized sterically hindered aldehydes like this compound to develop and test new synthetic methodologies. For instance, studies on the separation of aldehydes from other organic compounds have employed hindered aldehydes to test the limits of extraction protocols. A method using bisulfite extraction was shown to be effective for removing even sterically-hindered neopentyl aldehydes from chemical mixtures. nih.gov

Furthermore, the synthesis of other complex molecules, such as sterically hindered ketones or trivalent phosphines, can involve precursors derived from hindered aldehydes. researchgate.netacs.org The predictable, yet non-standard, reactivity of this compound makes it a valuable tool for probing the selectivity of new catalysts and reagents designed to overcome steric challenges. nih.govresearchgate.net The direct asymmetric α-allylation of α-branched aldehydes has been successfully achieved using dual catalytic systems, demonstrating a method to construct quaternary carbon stereocenters. acs.org

Historical Context of Related Aldehyde and Branched Hydrocarbon Studies

The study of this compound is built upon a long history of research into both branched hydrocarbons and the fundamental reactions of aldehydes. The parent hydrocarbon of this compound is 2,2-dimethylbutane (B166423), also known as neohexane. wikipedia.orgchemicalbook.com Neohexane is the most compact and branched of the hexane (B92381) isomers and was first synthesized in 1872 by Vladimir Goryainov, a student of the famed chemist Alexander Butlerov. wikipedia.org The investigation of such highly branched alkanes was crucial in developing the theory of structural isomerism, which posits that compounds can have the same molecular formula but different arrangements of atoms and, therefore, different properties. fiveable.mesolubilityofthings.com

The understanding of aldehyde chemistry evolved significantly with the discovery of reactions that differentiated aldehydes based on their structure. The Cannizzaro reaction, discovered in 1853 by Stanislao Cannizzaro, provided a pathway for aldehydes lacking α-hydrogens. This stood in contrast to the aldol condensation, described later in the 1870s by Charles-Adolphe Wurtz and Alexander Borodin, which requires an enolizable aldehyde (one with α-hydrogens). masterorganicchemistry.com The study of compounds like formaldehyde (B43269) (which has no α-carbon) and benzaldehyde (B42025) (whose α-carbon is part of an aromatic ring) were foundational to this understanding. byjus.com this compound, with its quaternary α-carbon, fits squarely into the class of aldehydes that undergo the Cannizzaro reaction, and its study continues to affirm these foundational principles of organic chemistry. byjus.com

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPLKDUOPJZROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175110 | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-75-9 | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylbutanal and Analogous Aldehydes

Direct Synthetic Routes to 2,2-Dimethylbutanal

The synthesis of this compound can be primarily achieved through two principal pathways: the oxidation of the corresponding primary alcohol and the hydroformylation of a suitable alkene.

One of the most straightforward methods is the oxidation of 2,2-dimethyl-1-butanol. wikipedia.orgnih.gov This reaction converts the primary alcohol into an aldehyde. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are required. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a common and effective method for this transformation under mild conditions. organic-chemistry.orgtcichemicals.comchemistrysteps.com This method is advantageous as it avoids the use of toxic heavy metals like chromium and is tolerant of various functional groups. organic-chemistry.orgtcichemicals.com The reaction proceeds by activating DMSO with oxalyl chloride to form a reactive chlorosulfonium salt at low temperatures (typically -78°C). jk-sci.comyoutube.com The alcohol then attacks this intermediate, and subsequent deprotonation by a hindered base like triethylamine (B128534) (TEA) leads to the formation of this compound, along with dimethyl sulfide (B99878) and carbon monoxide/dioxide as byproducts. jk-sci.comyoutube.com

Another potential, though less direct, route is the hydroformylation of 2-methyl-2-butene (B146552). Hydroformylation introduces a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The reaction typically employs a catalyst, often a rhodium complex. However, the hydroformylation of an unsymmetrically substituted alkene like 2-methyl-2-butene would likely lead to a mixture of two isomeric aldehydes: this compound and 3-methylpentanal, necessitating separation of the desired product. The regioselectivity can be influenced by the steric hindrance of the substrate and the nature of the catalyst ligands. scielo.org.mxresearchgate.net For instance, the hydroformylation of the structurally similar 3,3-dimethyl-1-butene (B1661986) is reported to yield the linear aldehyde almost exclusively due to steric hindrance. scielo.org.mxscielo.org.mxjmcs.org.mx

| Method | Precursor | Key Reagents/Catalyst | General Outcome | Reference |

|---|---|---|---|---|

| Alcohol Oxidation | 2,2-Dimethyl-1-butanol | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Good yield of this compound; avoids over-oxidation. | organic-chemistry.orgchemistrysteps.com |

| Alkene Hydroformylation | 2-Methyl-2-butene | H₂, CO, Rhodium-phosphine catalyst | Yields a mixture of this compound and 3-methylpentanal. | scielo.org.mxresearchgate.net |

Precursor Design and Derivatization Strategies in Aldehyde Synthesis

The design of precursors is a cornerstone of aldehyde synthesis. Primary alcohols are the most common precursors, readily undergoing oxidation to form aldehydes. chemistrysteps.com The choice of oxidizing agent is critical to stop the reaction at the aldehyde stage, with methods like the Swern, Dess-Martin, and PCC (Pyridinium chlorochromate) oxidations being widely used for this purpose. chemistrysteps.com Alkenes also serve as important precursors, either through ozonolysis, which cleaves the double bond to form two carbonyl compounds, or through hydroformylation, which adds a formyl group. scielo.org.mx

Derivatization strategies in aldehyde synthesis are employed for several purposes, including purification, characterization, and the protection of the aldehyde group during subsequent reaction steps. In analytical contexts, derivatization is often used to enhance the detectability of aldehydes, for example, in liquid chromatography-mass spectrometry (LC-MS). nih.govacs.orgfigshare.com Reagents like dinitrophenylhydrazine or those containing a permanently charged group, such as 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), react with aldehydes to form stable derivatives (hydrazones or imines) that are more easily ionized and detected. nih.govfigshare.comsemanticscholar.org

In a synthetic context, these same reactions can be used to form protecting groups. The aldehyde's carbonyl group is reactive towards both nucleophiles and bases. If another part of the molecule needs to be modified under conditions that would affect the aldehyde, the aldehyde can be temporarily converted into a less reactive derivative, such as an acetal (B89532). This acetal can withstand the reaction conditions and can later be hydrolyzed back to the aldehyde. Similarly, when performing reactions on molecules containing other sensitive functional groups (like amines or thioethers), specific protective strategies are needed to prevent their unwanted oxidation or reaction. psiberg.comwikipedia.org

Catalytic and Stereoselective Approaches in Aldehyde Formation

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and control stereochemistry. In aldehyde synthesis, this is particularly evident in the development of stereoselective reactions.

Organocatalysis has emerged as a powerful tool. Chiral secondary amines, such as proline and its derivatives, can catalyze the conjugate addition of aldehydes to electrophiles like maleimides. nih.gov The catalytic cycle involves the formation of a transient chiral enamine from the aldehyde and the catalyst. nih.govunige.ch This enamine then attacks the electrophile in a highly face-selective manner, controlled by the chiral environment of the catalyst, before hydrolyzing to release the enantioenriched product and regenerate the catalyst. unige.ch This approach allows for the construction of multiple stereocenters with high precision. nih.gov

Metal-based catalysis is also central to aldehyde synthesis.

Hydroformylation: As mentioned, rhodium-catalyzed hydroformylation is a major industrial process. The stereochemical and regiochemical outcome is highly dependent on the phosphine (B1218219) or phosphite (B83602) ligands attached to the metal center. researchgate.netnih.gov Bulky or specially designed chiral ligands can direct the addition to a specific carbon of the double bond and control the formation of a new stereocenter.

Hydrogenation/Dehydrogenation: While the hydrogenation of aldehydes to alcohols is more common, the reverse reaction—the catalytic dehydrogenation of alcohols to aldehydes—is a green alternative to using stoichiometric oxidants. Catalytic systems based on earth-abundant metals like cobalt, often complexed with N-heterocyclic carbene (NHC) ligands, are being developed for the stereoselective hydrogenation of ketones and aldehydes. bohrium.com These catalytic principles can be applied to the reverse dehydrogenation reaction.

Other Catalytic Transformations: Novel catalytic methods continue to be developed. For instance, thiazolium salts can catalyze the generation of activated carboxylates from epoxyaldehydes, enabling the direct and stereoselective synthesis of β-hydroxy esters. organic-chemistry.org

| Catalytic Approach | Catalyst Type | Typical Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Amines (e.g., Proline) | Conjugate Addition | Forms chiral enamines to control stereoselectivity. | nih.govunige.ch |

| Metal Catalysis | Rhodium-Phosphine Complexes | Hydroformylation | Ligands control regio- and stereoselectivity. | researchgate.netnih.gov |

| Metal Catalysis | Cobalt-NHC Complexes | Hydrogenation/Dehydrogenation | Sustainable metal for redox reactions; stereocontrol possible. | bohrium.com |

| Organocatalysis | Thiazolium Salts | Redox Acylation | Catalytic generation of activated carboxylates from aldehydes. | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. acs.org In the context of synthesizing this compound and other aldehydes, these principles can be applied in several ways.

A primary goal is waste prevention . Traditional oxidation reactions often use stoichiometric amounts of heavy-metal oxidants (e.g., chromium-based reagents), which are toxic and generate significant waste. acs.org Green alternatives focus on catalytic methods. For example, using a catalytic amount of a substance like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) with a stoichiometric, less harmful oxidant like sodium hypochlorite (B82951) represents a significant improvement. google.com

Another key principle is maximizing atom economy . Catalytic hydroformylation is an excellent example of an atom-economical reaction, as all the atoms of the reactants (alkene, CO, H₂) are incorporated into the final product.

The use of safer chemicals and solvents is also crucial. This involves replacing hazardous reagents and solvents with less toxic alternatives. acs.org Research into photo-organocatalytic methods, which use light and an organic catalyst, often in safer solvents or even under solvent-free conditions, points towards a greener future for such transformations. rsc.org Recent studies have shown that aldehydes can be synthesized from alcohols using gaseous nitrogen dioxide, where the gaseous byproducts are converted into nitric acid, a useful chemical, thus eliminating waste. nih.gov Furthermore, the autoxidation of aldehydes using only sunlight and atmospheric oxygen has been demonstrated as a supremely green method for generating peracids, which are themselves useful oxidants. eurekalert.org

Finally, the use of renewable feedstocks and designing reactions that are energy efficient are central tenets. acs.orgyedarnd.com Developing catalysts that operate at lower temperatures and pressures, and sourcing precursors from biological feedstocks rather than petroleum, are active areas of research aimed at making aldehyde synthesis more sustainable. acs.org

Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethylbutanal

Implications of Alpha-Hydrogen Absence in Aldehyde Reactions

The alpha-carbon in 2,2-Dimethylbutanal is a quaternary carbon, bonded to two methyl groups, an ethyl group, and the carbonyl carbon. This substitution pattern is central to its chemical behavior. doubtnut.com

Non-Participation in Aldol (B89426) Condensation Pathways

The aldol condensation is a cornerstone reaction for many aldehydes and ketones, involving the formation of a β-hydroxy carbonyl compound. prepp.in This reaction is fundamentally dependent on the presence of an acidic alpha-hydrogen. prepp.inaskfilo.com A base removes this proton to form a resonance-stabilized enolate ion, which then acts as a nucleophile. prepp.in

Because this compound lacks any alpha-hydrogens, it is incapable of forming an enolate ion under typical basic conditions. doubtnut.comvaia.comchegg.com Consequently, it cannot act as the nucleophilic component in an aldol reaction and does not undergo self-condensation. prepp.inaskfilo.com This inability to participate in aldol condensation is a defining characteristic of aldehydes with no alpha-hydrogens. prepp.inallen.in

Detailed Analysis of the Cannizzaro Reaction Mechanism for this compound

In the absence of alpha-hydrogens and the presence of a strong base, this compound undergoes a characteristic disproportionation reaction known as the Cannizzaro reaction. doubtnut.comaskfilo.comwikipedia.org In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol. allen.inwikipedia.org

The mechanism proceeds through several key steps:

Nucleophilic Attack: A hydroxide (B78521) ion (from a strong base like KOH or NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of a this compound molecule. wikipedia.orgbyjus.com This forms a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

Hydride Transfer: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. wikipedia.orgbyjus.com In doing so, it expels a hydride ion (H⁻) which is transferred directly to the carbonyl carbon of a second molecule of this compound. wikipedia.orglibretexts.org This hydride transfer is the rate-determining step and is a key feature of the Cannizzaro reaction. wikipedia.org The molecule that donates the hydride is oxidized, and the molecule that accepts it is reduced.

Proton Exchange: The products of the hydride transfer are a carboxylate anion and an alkoxide anion. A rapid proton exchange then occurs between the newly formed alkoxide and the solvent (typically water) to yield the final alcohol product. wikipedia.orgbyjus.com The carboxylic acid is present as its carboxylate salt in the basic medium and requires an acidic workup to be protonated. quora.com

Oxidation Product Formation: 2,2-Dimethylbutanoic Acid

The oxidation product of the Cannizzaro reaction of this compound is 2,2-Dimethylbutanoic acid (in its salt form, 2,2-dimethylbutanoate, prior to acidification). doubtnut.comdoubtnut.com This molecule forms from the tetrahedral intermediate that donates the hydride ion. libretexts.orgquora.com The departure of the hydride ion and reformation of the carbonyl group results in the formation of the carboxylic acid. libretexts.org

Reduction Product Formation: 2,2-Dimethylbutanol

The reduction product is 2,2-Dimethylbutanol, a primary alcohol. doubtnut.comdoubtnut.com It is formed when a second molecule of this compound accepts the hydride ion from the tetrahedral intermediate. libretexts.org This nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide from the solvent, yields the alcohol. byjus.com

Summary of Cannizzaro Reaction Products

| Reactant | Oxidation Product | Reduction Product |

|---|

Kinetic and Thermodynamic Aspects of Cannizzaro Reaction

The Cannizzaro reaction is generally considered to be thermodynamically favorable. Under ideal conditions, the reaction produces a 50:50 mixture of the corresponding alcohol and carboxylic acid. wikipedia.org

Rate = k[RCHO]²[OH⁻]

This rate law is consistent with the mechanism where the rate-determining step involves the reaction between the tetrahedral intermediate (formed from one molecule of aldehyde and one hydroxide ion) and a second molecule of aldehyde. wikipedia.org At very high base concentrations, a second pathway can become significant, which is second-order in base, suggesting the involvement of a doubly charged anionic intermediate. allen.inwikipedia.org

The direct transfer of the hydride ion has been confirmed by experiments showing that when the reaction is conducted in heavy water (D₂O), no deuterium (B1214612) is incorporated into the α-carbon of the resulting alcohol product. wikipedia.org

Electrophilic and Nucleophilic Character at the Carbonyl Center of this compound

The carbonyl group in this compound, like in all aldehydes and ketones, is a key center of reactivity. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, resulting in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. pressbooks.pubmasterorganicchemistry.com This electronic distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. pressbooks.pubchim.lusaskoer.ca Conversely, the oxygen atom, with its lone pairs of electrons and partial negative charge, acts as a nucleophilic or basic site, particularly in the presence of strong acids. pressbooks.pubchim.lusaskoer.ca

Aldehydes are generally more reactive towards nucleophilic attack than ketones for two main reasons: steric and electronic effects. scribd.comreddit.comlibretexts.orgncert.nic.in In the case of this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl carbon introduces significant steric hindrance. reddit.com This steric bulk can impede the approach of nucleophiles to the electrophilic carbonyl carbon. libretexts.orgncert.nic.in

Electronically, the alkyl groups attached to a carbonyl carbon are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity. ncert.nic.inchemistrysteps.com Ketones, with two such alkyl groups, are less reactive than aldehydes, which have only one. scribd.comlibretexts.orgncert.nic.in Although this compound is an aldehyde, the electron-donating effect of the tert-butyl group still plays a role in modulating the reactivity of the carbonyl center. chemistrysteps.com

The general mechanism for nucleophilic addition to a carbonyl group involves the nucleophile attacking the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate as the hybridization of the carbon changes from sp² to sp³. ncert.nic.inopenstax.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgopenstax.org

Other Characteristic Aldehyde Transformations Under Specific Conditions

The carbonyl group of this compound can be selectively reduced to a primary alcohol, 2,2-dimethylbutan-1-ol (B72336). This transformation can be achieved through various reduction methods.

One common method is catalytic hydrogenation . This process typically involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. msu.edu Catalysts such as Raney nickel or palladium on carbon (Pd/C) are often employed for this purpose. This method is scalable and suitable for industrial applications.

Another effective method is the use of hydride reagents . Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are powerful reducing agents capable of reducing aldehydes to alcohols. chemistrysteps.com Due to the steric hindrance around the carbonyl group in this compound, harsher conditions or more reactive hydrides might be necessary to achieve efficient reduction. For instance, a study on the reduction of substituted aldonolactones demonstrated the use of sodium borohydride in the presence of acetic acid to reduce a lactone to a diol, highlighting the tunability of borohydride reductions. cdnsciencepub.com

A more selective approach involves the use of diisobutylaluminium hydride (DIBAL-H). DIBAL-H is known for its ability to selectively reduce esters and lactones to aldehydes at low temperatures, but it can also effectively reduce aldehydes to primary alcohols. nih.gov Its bulky nature can sometimes offer different selectivity profiles compared to smaller hydride reagents.

| Reduction Method | Reagent(s) | Product | Key Features |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 2,2-Dimethylbutan-1-ol | Scalable, industrial application. |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 2,2-Dimethylbutan-1-ol | Powerful reducing agents. chemistrysteps.com |

| Selective Hydride Reduction | DIBAL-H | 2,2-Dimethylbutan-1-ol | Can offer high selectivity. nih.gov |

While aldehydes lacking α-hydrogens, like this compound, are known to undergo the Cannizzaro reaction in the presence of a strong base, other oxidation methods can also be employed. These methods often utilize milder or more specific oxidizing agents to convert the aldehyde to a carboxylic acid, 2,2-dimethylbutanoic acid.

Gentle oxidation of primary alcohols can lead to the formation of aldehydes, and further oxidation yields carboxylic acids. brainly.com Similarly, aldehydes can be directly oxidized. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. However, the use of such strong oxidizing agents needs to be carefully controlled to avoid unwanted side reactions.

A study on the oxidation of 2-pentanol (B3026449) to 2,2-dimethyl-4-butanone using potassium dichromate illustrates the utility of such reagents in oxidizing alcohols to ketones, a conceptually similar transformation to oxidizing aldehydes to carboxylic acids. brainly.com

The electrophilic carbonyl carbon of this compound is a prime target for attack by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the creation of secondary alcohols upon workup.

Grignard Reagents (R-MgX) are powerful carbon nucleophiles that readily add to aldehydes. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would yield 3,3-dimethyl-2-pentanol. The steric hindrance of the tert-butyl group in this compound can influence the reaction rate, potentially requiring longer reaction times or elevated temperatures. reddit.combyjus.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon to form a magnesium alkoxide intermediate, which is then protonated. masterorganicchemistry.com

Organolithium Reagents (R-Li) are even more reactive carbon nucleophiles than Grignard reagents and will also add to this compound to form secondary alcohols after workup.

The Wittig Reaction provides a pathway to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgjove.com This reaction involves a phosphorus ylide (a Wittig reagent), which acts as a carbon nucleophile. byjus.comjove.com The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 3,3-dimethyl-1-butene (B1661986). libretexts.org Despite the steric hindrance of this compound, the Wittig reaction is often successful, although yields may be lower compared to less hindered aldehydes. byjus.comlibretexts.orgjove.com The stereoselectivity of the Wittig reaction depends on the nature of the ylide used. wikipedia.orgjove.com

Aldol-type Condensations can occur if a suitable enolate or enol nucleophile is present. Since this compound lacks α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in a crossed aldol reaction. masterorganicchemistry.com For example, in a reaction with a ketone like 2-butanone (B6335102) in the presence of a base, the enolate of 2-butanone would act as the nucleophile, attacking the carbonyl carbon of this compound. masterorganicchemistry.com

| Carbon Nucleophile | Reagent Type | Intermediate | Final Product (after workup) |

| Grignard Reagent (e.g., CH₃MgBr) | Organometallic | Magnesium Alkoxide | Secondary Alcohol (e.g., 3,3-Dimethyl-2-pentanol) |

| Organolithium Reagent (e.g., CH₃Li) | Organometallic | Lithium Alkoxide | Secondary Alcohol (e.g., 3,3-Dimethyl-2-pentanol) |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Phosphorus Ylide | Oxaphosphetane | Alkene (e.g., 3,3-Dimethyl-1-butene) |

| Enolate (from another carbonyl) | Carbonyl α-anion | Aldol Adduct | β-Hydroxy Carbonyl Compound |

Applications of 2,2 Dimethylbutanal and Its Derivatives in Advanced Organic Synthesis

Role as a Unique Building Block with Defined Steric Properties

The defining feature of 2,2-dimethylbutanal is the presence of a neo-pentyl-like structure (a 2,2-dimethylbutyl group) directly attached to the aldehyde functionality. This arrangement creates significant steric hindrance around the reactive carbonyl center. This steric bulk is not merely an impediment but a powerful tool that chemists can exploit to influence reaction outcomes.

The geminal dimethyl groups at the alpha-position (C2) effectively shield the carbonyl carbon, modulating its reactivity compared to less-branched aldehydes. This steric hindrance can:

Influence Regioselectivity: In reactions involving multiple potential sites of attack, the bulky 2,2-dimethylbutyl group can direct reagents to less sterically encumbered positions on the molecule or on a reaction partner. For instance, in electrophilic substitution reactions on aromatic rings bearing this substituent, the steric bulk can influence the ortho/para/meta product distribution. smolecule.com

Control Stereochemistry: The spatial volume occupied by the 2,2-dimethylbutyl moiety can dictate the facial selectivity of additions to the carbonyl group or adjacent functionalities, playing a crucial role in asymmetric synthesis. Chiral derivatives containing this group are used as building blocks or resolving agents in the synthesis of enantiomerically pure compounds. lookchem.com

Favor Specific Reaction Pathways: The steric strain associated with the formation of certain transition states can be used to favor one reaction pathway over another. For example, the steric hindrance in derivatives like 1-bromo-4-ethoxy-2,2-dimethylbutane (B1528483) promotes elimination (E2) reactions over substitution (SN2) pathways by destabilizing the crowded SN2 transition state. This predictable influence makes this compound and its derivatives reliable building blocks for constructing specific molecular frameworks. lookchem.com

Synthetic Utility of Cannizzaro Reaction Products (2,2-Dimethylbutanoic Acid and 2,2-Dimethylbutanol)

As an aldehyde lacking α-hydrogens, this compound cannot undergo self-condensation via an aldol (B89426) reaction. Instead, in the presence of a strong base, it undergoes a characteristic disproportionation known as the Cannizzaro reaction. doubtnut.comdoubtnut.comwikipedia.org In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid (in its salt form). wikipedia.orgcollegedunia.com

2 C₄H₉CHO + OH⁻ → C₄H₉CH₂OH + C₄H₉COO⁻

The two products of this reaction, 2,2-dimethylbutanol and 2,2-dimethylbutanoic acid, are themselves valuable starting materials for further synthetic transformations.

2,2-Dimethylbutanoic Acid: Also known as 2,2-dimethylbutyric acid, this carboxylic acid is a key intermediate in the production of various high-value chemicals. riverlandtrading.comchemicalbook.com It serves as a molecular scaffold or starting material in several sectors:

Pharmaceuticals: It is a crucial intermediate in the synthesis of drugs such as the cardiovascular medication Simvastatin. chemicalbook.comgoogle.com More recently, it was identified as a clinical candidate, HST5040, for the treatment of the rare metabolic disorders propionic acidemia and methylmalonic acidemia. acs.orgnih.gov Its selection was based on its potency and the fact that the quaternary α-carbon prevents metabolism through standard β-oxidation pathways. acs.org

Agrochemicals: The acid is employed in the synthesis of pesticides, herbicides, and fungicides. riverlandtrading.com

Flavors and Fragrances: It is used as a flavoring agent, contributing fruity or buttery notes to various products. riverlandtrading.com

2,2-Dimethylbutanol: This primary alcohol, also known as neohexanol, is utilized both as a specialty solvent and as a synthetic intermediate. ontosight.aiwikipedia.org Its hydroxyl group can be readily transformed into other functionalities. A notable advanced application involves its use in a modified form as a sophisticated protecting group. The 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutyl (neoO-dPS) group, derived from 2,2-dimethylbutanol, has been effectively used to protect the sulfonic acid residue of taurine (B1682933) during the complex, multi-step solid-phase synthesis of modified RNA oligoribonucleotides. nih.gov This "safety-catch" protecting group is stable during the main synthetic steps but can be removed under specific, mild, neutral conditions, demonstrating its utility in the synthesis of complex biomolecules. nih.gov

| Compound | Formula | Molar Mass (g/mol) | Key Synthetic Applications |

|---|---|---|---|

| 2,2-Dimethylbutanoic Acid | C₆H₁₂O₂ | 116.16 | Intermediate for pharmaceuticals (Simvastatin, HST5040) and agrochemicals. riverlandtrading.comchemicalbook.comacs.org |

| 2,2-Dimethylbutanol | C₆H₁₄O | 102.17 | Specialty solvent; Intermediate for protecting groups (neoO-dPS) in RNA synthesis. ontosight.aiwikipedia.orgnih.gov |

Integration into Multi-Step Organic Transformations for Complex Molecules

One prime example is the aforementioned synthesis of taurine-modified RNA fragments. nih.gov The synthesis required a protecting group for the sulfonic acid that was compatible with the many steps of phosphoramidite (B1245037) chemistry on a solid support. The 2,2-dimethylbutanol-derived neoO-dPS group was selected and successfully integrated into the uridine (B1682114) building blocks, which were then incorporated into the target RNA sequence. This demonstrates the integration of a derivative into a lengthy and delicate synthesis of a complex biological molecule. nih.gov

In another instance, 4-chloro-2,2-dimethylbutanal, prepared via a three-step sequence, serves as a key precursor in a one-pot reaction to generate novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidine-2-carbonitriles. researchgate.net This highlights the role of a functionalized this compound derivative as a pivotal intermediate that enables the construction of complex heterocyclic systems.

Furthermore, derivatives such as 4-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylbutanal have been synthesized and utilized as intermediates in the total synthesis of terpenoid natural products, showcasing the integration of this structural unit into the assembly of intricate natural scaffolds. uni-hannover.de

Development of High-Value Functionalized Molecules Incorporating the 2,2-Dimethylbutyl Moiety

The unique steric and electronic properties imparted by the 2,2-dimethylbutyl group have led to its incorporation in a range of high-value functionalized molecules. These molecules are designed for specific applications in medicine, agriculture, and materials science.

The development of 2,2-dimethylbutanoic acid (HST5040) as a potential therapeutic for rare metabolic diseases is a clear example of a high-value application. acs.orgnih.gov In medicinal chemistry, the 2,2-dimethylbutyl group is also found in molecules designed as specific enzyme inhibitors or receptor ligands. For example, derivatives of 4-(3,3-dimethylbutyl)aniline (B2384287) have been synthesized and investigated as potent N-type calcium channel blockers, with potential applications in pain management. vulcanchem.com

The synthesis of fluorinated analogues represents another frontier. Molecules like 4,4,4-trifluoro-2,2-dimethylbutanal (B1435836) and 4,4-difluoro-2,2-dimethylbutan-1-ol (B1435150) are valuable building blocks in their own right. The combination of the bulky dimethyl groups with the strong electron-withdrawing effects of fluorine atoms can create molecules with unique polarity, lipophilicity, and metabolic stability, making them attractive for the synthesis of new pharmaceuticals and agrochemicals.

| Molecule/Derivative Class | Incorporated Moiety | Application Area | Significance |

|---|---|---|---|

| 2,2-Dimethylbutanoic Acid (HST5040) | 2,2-Dimethylbutyl | Pharmaceuticals | Clinical candidate for treating rare metabolic diseases (propionic/methylmalonic acidemia). acs.orgnih.gov |

| 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutyl (neoO-dPS) group | 2,2-Dimethylbutyl | Advanced Synthesis | Specialized protecting group for sulfonic acids in the synthesis of complex RNA molecules. nih.gov |

| Derivatives of 4-(3,3-Dimethylbutyl)aniline | 3,3-Dimethylbutyl | Pharmaceuticals | Precursors to N-type calcium channel blockers for potential pain therapeutics. vulcanchem.com |

| Fluorinated this compound derivatives | 2,2-Dimethylbutyl | Synthetic Building Blocks | Intermediates for novel agrochemicals and pharmaceuticals with tailored electronic properties. |

Derivatives and Analogues of 2,2 Dimethylbutanal: Synthesis and Academic Exploration

Synthesis of Functionalized 2,2-Dimethylbutanal Derivatives (e.g., Halogenated, Keto-Aldehydes)

The structural backbone of this compound can be modified to introduce new functional groups, thereby creating derivatives with tailored properties and reactivities. The synthesis of such derivatives is a key focus of academic and industrial research.

Halogenated Derivatives: The introduction of halogen atoms can significantly alter the electronic properties and reactivity of a molecule.

Chlorinated Derivatives: 4-Chloro-2,2-dimethylbutanal is a key halogenated derivative. Its synthesis can be achieved through various methods. One common laboratory route involves the chlorination of the parent aldehyde, this compound, using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) under anhydrous conditions. These reagents facilitate the substitution of a hydrogen atom with chlorine.

Keto-Aldehyde Derivatives: The synthesis of derivatives containing both a ketone and an aldehyde group (keto-aldehydes) from this compound expands its synthetic utility. For instance, 4-chloro-3-keto-2,2-dimethylbutanal can be synthesized by reacting 1-morpholino-2-methyl-prop-1-ene with chloroacetyl chloride in diethyl ether. prepchem.com The resulting solution is then treated with ice and a sodium bicarbonate solution to yield the final product. prepchem.com

The following table summarizes key functionalized derivatives of this compound and their synthesis methods.

Interactive Data Table: Synthesis of this compound Derivatives| Derivative Name | Molecular Formula | Synthesis Method | Key Reagents |

|---|---|---|---|

| 4-Chloro-2,2-dimethylbutanal | C₆H₁₁ClO | Chlorination of this compound | Thionyl chloride (SOCl₂) |

| 4-Chloro-3-keto-2,2-dimethylbutanal | C₆H₉ClO₂ | Reaction of an enamine with an acyl chloride | 1-Morpholino-2-methyl-prop-1-ene, Chloroacetyl chloride |

Structural Modification and Resultant Reactivity Profiles

The inherent structure of this compound dictates a specific profile of chemical reactivity, which is further altered by functionalization.

A defining feature of this compound is the absence of hydrogen atoms on its α-carbon (the carbon atom adjacent to the aldehyde group). doubtnut.commsu.edu This structural characteristic prevents it from undergoing typical aldehyde reactions like aldol (B89426) condensation, which requires the formation of an enolate intermediate via the removal of an acidic α-hydrogen. skrgdcwakdp.edu.inquora.comquora.com

Instead, in the presence of a strong base, this compound undergoes the Cannizzaro reaction . doubtnut.comdoubtnut.com This is a disproportionation process where two molecules of the aldehyde react: one is oxidized to a carboxylic acid (2,2-dimethylbutanoic acid), and the other is reduced to a primary alcohol (2,2-dimethylbutanol). doubtnut.comlibretexts.orgwikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. libretexts.orgwikipedia.org The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, completing the redox process. libretexts.orgwikipedia.org

The reactivity of this compound has also been explored in the context of atmospheric chemistry. copernicus.orgcopernicus.orgdoaj.org Studies on its degradation by atmospheric oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO₃) show that it degrades rapidly near emission sources. copernicus.orgcopernicus.orgdoaj.org The main degradation products include smaller carbonyl compounds such as acetone, formaldehyde (B43269), and 2,2-dimethylpropanal. copernicus.orgdoaj.orgresearchgate.net In the presence of nitrogen oxides (NOx), nitrated compounds can also be formed. copernicus.orgdoaj.org

A comparative study of the atmospheric reactivity of this compound and its structural analogue, 3,3-dimethylbutanone (a ketone), reveals significant differences. The rate coefficients for reactions with atmospheric oxidants are generally one to two orders of magnitude higher for the aldehyde. This enhanced reactivity is attributed to the presence of the aldehydic hydrogen, which is more susceptible to abstraction than the alkyl hydrogens found in the ketone. copernicus.org

Interactive Data Table: Reactivity Profile and Rate Coefficients

| Compound | Reaction Type | Key Condition | Products | Rate Coefficient (k) with Cl atoms (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|---|

| This compound | Cannizzaro Reaction | Strong Base (e.g., NaOH) | 2,2-Dimethylbutanoic acid, 2,2-Dimethylbutanol | (1.27 ± 0.08) × 10⁻¹⁰ copernicus.orgcopernicus.orgdoaj.org |

| 3,3-Dimethylbutanone | (Does not undergo Cannizzaro) | N/A | N/A | (4.22 ± 0.27) × 10⁻¹¹ copernicus.orgcopernicus.orgdoaj.org |

Stereochemical Aspects of Derivatives and Chiral Synthesis (if applicable)

While this compound itself is an achiral molecule, its derivatives can possess chiral centers, opening avenues for the study of stereochemistry and the development of asymmetric syntheses. iipseries.org Asymmetric synthesis is a critical field in chemistry focused on creating specific stereoisomers of a chiral molecule. iipseries.org

The creation of a chiral derivative from the achiral this compound scaffold is a prime example of converting a prochiral starting material into a chiral product. For instance, in the synthesis of heterocyclic derivatives from 4-chloro-2,2-dimethylbutanal, new stereocenters can be generated.

The synthesis of chiral molecules often relies on several key strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired chiral center is created, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can influence the reaction environment to favor the formation of one enantiomer over another. iipseries.org This is a highly efficient method used in many industrial processes. Copper(I)-catalyzed asymmetric additions are one example of this approach being used to synthesize chiral diamine derivatives. nih.gov

Chiral Reagents: Using a reagent that is itself enantiomerically pure can transfer chirality to the product.

Although specific, highly enantioselective syntheses starting directly from this compound are not widely reported in foundational literature, the principles of asymmetric synthesis are fully applicable to its derivatives. iipseries.orgrsc.org The synthesis of chiral 1,2-diamine derivatives and other complex molecules demonstrates the broad potential for creating enantiopure compounds from related starting materials. nih.gov The development of such synthetic routes is crucial for producing enantiomerically pure compounds for various applications.

Exploration of Bioisosteric and Structural Analogues in Chemical Research

The study of structural and bioisosteric analogues is a powerful strategy in chemical research, particularly in medicinal chemistry, to optimize molecular properties and understand structure-activity relationships.

Structural Analogues are compounds that have a similar chemical structure. A direct structural analogue of this compound is 3,3-dimethylbutanone (also known as pinacolone). copernicus.org As discussed, comparing the reactivity of this aldehyde-ketone pair provides fundamental insights into how the functional group influences chemical behavior. copernicus.org Other simple structural analogues include the parent alkane, 2,2-dimethylbutane (B166423) , and its isomer 2,3-dimethylbutane . europa.eueuropa.eu Data on these simpler analogues can help build predictive models for the physical and chemical properties of more complex derivatives.

Bioisosteric Analogues: Bioisosterism is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. nih.govbaranlab.org

While this compound is not itself a drug, its structural motifs are relevant to this concept:

Aldehyde Bioisosteres: The aldehyde group can be replaced by various bioisosteres. For example, an α-aminoalkylboronic acid moiety has been successfully used as a bioisosteric replacement for an α-amino aldehyde in the development of drugs like bortezomib. researchgate.net Other heterocycles, such as 1,2,4-oxadiazoles, are often used as metabolically stable mimics of amide bonds, which share some electronic properties with aldehydes. nih.gov

The tert-Butyl Group Analogue: The neopentyl group of this compound, which contains a quaternary carbon center (a tert-butyl group attached to a CH₂), is a common feature in medicinal chemistry. This bulky group can provide steric hindrance that blocks metabolic pathways, increasing a drug's half-life. In research, the tert-butyl group is sometimes replaced by bioisosteres like the trifluoromethyl oxetane (B1205548) to decrease lipophilicity and improve metabolic stability while maintaining a similar size and shape. cambridgemedchemconsulting.com

The exploration of such analogues allows researchers to fine-tune molecular properties, leading to the development of novel compounds with desired characteristics for a wide range of applications. princeton.edu

Advanced Analytical Techniques for Characterization and Reaction Monitoring of 2,2 Dimethylbutanal

Chromatographic Methods for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental for separating 2,2-dimethylbutanal from complex mixtures, such as reaction media or environmental samples. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and the sample matrix.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the two phases. The retention time (RT), the time it takes for a compound to travel through the column, is a key parameter for identification. For this compound, non-polar or medium-polarity columns are typically employed. For instance, in an analysis of naphtha process samples, 2,2-dimethylbutane (B166423), a structurally related compound, was identified with a specific retention time, demonstrating the technique's utility for separating C6 isomers. gcms.cz

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It operates by pumping a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgsavemyexams.com While less common for highly volatile aldehydes than GC, HPLC is invaluable for non-volatile derivatives or for monitoring reactions in the liquid phase without requiring vaporization. For aldehydes like this compound, analysis often involves derivatization to enhance detection, for example, by reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be easily detected by a UV-Vis detector. copernicus.org The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition (e.g., acetonitrile/water mixture) is optimized to achieve effective separation. b-ac.co.ukresearchgate.net

A comparison of typical parameters for these techniques is presented below.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org |

| Analytes | Volatile, thermally stable compounds. | Soluble compounds, from volatile to non-volatile. wikipedia.org |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). b-ac.co.uk |

| Application for this compound | Direct analysis of purity, quantification in volatile mixtures. | Analysis of non-volatile derivatives, reaction monitoring in solution. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenating chromatography with mass spectrometry provides a powerful two-dimensional analysis, combining the separation power of chromatography with the definitive identification capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile organic compounds. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for library matching and positive identification. nih.gov The fragmentation pattern is characteristic of the compound's structure, with key fragments providing clues to its molecular arrangement.

Key fragmentation data for this compound from its mass spectrum are summarized in the table below.

| m/z Value | Ion | Significance |

| 86 | [C₅H₁₀O]⁺ | Molecular Ion ([M]⁺) of isomers, low abundance. |

| 71 | [C₄H₇O]⁺ | Loss of a methyl group (•CH₃). |

| 57 | [C₄H₉]⁺ | Loss of an ethyl group (•C₂H₅) followed by rearrangement; a prominent peak. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, often a base peak in related branched structures. docbrown.info |

| 29 | [CHO]⁺ | Formyl cation, characteristic of aldehydes. |

| Data derived from general fragmentation principles and comparison with related isomers. nih.govdocbrown.info |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is essential for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. organomation.com For this compound, LC-MS would be the method of choice for analyzing its derivatized forms (e.g., DNPH derivatives) or for monitoring its concentration directly in aqueous or complex liquid reaction mixtures where sample cleanup might be minimal. The use of atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the gentle ionization of the analyte prior to mass analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about its functional groups and conformation.

Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the principles differ, the information obtained relates to molecular vibrations. A key advantage of Raman spectroscopy is that symmetric, non-polar bonds, which are weak in IR spectra, often produce strong Raman signals. For this compound, this would be useful for studying the C-C backbone. Furthermore, water is a weak Raman scatterer, making the technique well-suited for analyzing aqueous samples. While specific Raman studies on this compound are not prevalent, research on the related compound 2,2-dimethylbutane has utilized Raman spectroscopy to study its crystalline and liquid forms, demonstrating the technique's utility for conformational analysis. acs.org

Key vibrational frequencies for this compound are highlighted below.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Expected Raman Signal | Significance |

| C-H Stretch (alkane) | 2960-2870 (strong) | Strong | Presence of methyl and ethyl groups. docbrown.info |

| C-H Stretch (aldehyde) | 2850-2750 (medium) | Medium | Characteristic C-H bond on the carbonyl carbon. |

| C=O Stretch (aldehyde) | 1740-1720 (strong) | Medium-Strong | Definitive evidence of the aldehyde functional group. |

| C-H Bend | 1470-1365 (variable) | Medium | Bending vibrations of CH₂ and CH₃ groups. quimicaorganica.org |

| C-C Skeletal Vibrations | ~1250 and ~750 | Strong | Associated with the t-butyl group structure. docbrown.info |

| Data based on reference spectra and established correlation tables. nih.govdocbrown.infoquimicaorganica.org |

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. wordpress.com Since this compound is a liquid at room temperature, direct analysis is not possible. However, its structure can be determined by analyzing a suitable crystalline derivative.

The process involves synthesizing a derivative of this compound that is a stable, well-ordered solid. Common derivatives for aldehydes include oximes, semicarbazones, and hydrazones. These derivatives are formed through a condensation reaction with the aldehyde's carbonyl group. Once a suitable single crystal of the derivative is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the exact position of each atom in the molecule. This provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. In some cases, co-crystallization with another molecule can yield a solid material suitable for analysis. For instance, research on the related compound 2,2-dimethylbutan-1-ol (B72336) has involved monitoring co-crystallization stoichiometry using crystallographic data. The use of heavy atom derivatives, where an atom like mercury or gold is incorporated, can also aid in solving the complex phase problem in crystallography. numberanalytics.com

Environmental Behavior and Atmospheric Fate of 2,2 Dimethylbutanal

Atmospheric Oxidation Processes and Photochemical Reactivity of Aldehydes with Steric Hindrance

Once released into the troposphere, 2,2-dimethylbutanal is subject to degradation primarily through atmospheric oxidation and photolysis. These processes are critical in determining its atmospheric lifetime and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA).

The primary daytime loss process for aldehydes in the atmosphere is their reaction with hydroxyl (OH) radicals. copernicus.org Due to the lack of specific experimental data for this compound, data for its structural isomer, 3,3-dimethylbutanal, which also features significant steric hindrance, can be used as a proxy to understand its atmospheric reactivity.

The reaction with OH radicals typically involves the abstraction of the weakly bound aldehydic hydrogen atom, leading to the formation of an acyl radical. This is a rapid reaction that effectively removes the aldehyde from the atmosphere. In addition to OH radicals, chlorine (Cl) atoms and nitrate (B79036) (NO3) radicals can also contribute to the atmospheric degradation of aldehydes, particularly in marine or polluted nocturnal environments, respectively. copernicus.orgcopernicus.org

A kinetic study on 3,3-dimethylbutanal reported the following rate coefficient for its reaction with Cl atoms at 298 K:

kCl+33DMbutanal = (1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ copernicus.org

For other atmospheric oxidants, while specific data for this compound is unavailable, the general reactivity trend for aldehydes suggests that reactions with OH radicals are the dominant loss pathway in the sunlit troposphere, while reactions with NO3 radicals can be a significant removal process during the nighttime. nist.gov The atmospheric lifetime (τ) of a compound can be estimated based on the rate constant (k) of its reaction with an atmospheric oxidant and the average concentration of that oxidant ([X]).

Atmospheric Lifetime (τ) = 1 / (k * [X]) aparc-climate.org

Using the rate constant for the related compound 2-methylbutanal with OH radicals (kOH = 2.68 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime would be on the order of a day, indicating rapid removal. copernicus.org Given the structural similarities, a similarly short atmospheric lifetime is expected for this compound.

Table 1: Reaction Rate Coefficients for Structurally Similar Aldehydes with Atmospheric Oxidants at 298 K

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3,3-Dimethylbutanal | Cl | (1.27 ± 0.08) × 10⁻¹⁰ | copernicus.org |

| 2-Methylbutanal | OH | (2.68 ± 0.07) × 10⁻¹¹ | copernicus.org |

| 2-Methylbutanal | Cl | (2.16 ± 0.32) × 10⁻¹⁰ | copernicus.org |

In addition to oxidation, aldehydes can be removed from the atmosphere by photolysis, the process of being broken down by sunlight. copernicus.org The efficiency of this process is determined by the molecule's absorption cross-section and the quantum yield, which is the probability that an absorbed photon will cause a chemical reaction.

For sterically hindered aldehydes like 3,3-dimethylbutanal, photolysis proceeds via two main pathways, known as Norrish Type I and Norrish Type II reactions. researchgate.net

Norrish Type I: This pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, forming a radical pair. RCHO + hν → R• + •CHO researchgate.net

Norrish Type II: This pathway is an intramolecular reaction that involves the abstraction of a hydrogen atom from the γ-carbon, leading to the formation of an alkene and an enol, which then tautomerizes to an aldehyde. researchgate.net CH₃C(CH₃)₂CH₂CHO + hν → CHC(CH₃)CH₃ + CH₂=CHOH (ethenol) researchgate.net

A detailed study on the photochemistry of 3,3-dimethylbutanal found that the quantum yields are dependent on the total pressure of the surrounding air, which is due to the collisional deactivation of the photoexcited molecules. researchgate.net At a pressure of 700 Torr (close to atmospheric pressure at sea level), the total quantum yield (Φ) was determined to be 0.36 ± 0.03. researchgate.net The study further partitioned this into the specific quantum yields for the Norrish Type I and Type II pathways. researchgate.net

Table 2: Photolysis Quantum Yields (Φ) for 3,3-Dimethylbutanal

| Pressure (Torr) | Total Quantum Yield (Φtotal) | Norrish Type I Yield (ΦI) | Norrish Type II Yield (ΦII) | Reference |

|---|---|---|---|---|

| 100 | 0.49 ± 0.07 | - | - | researchgate.net |

| 700 | 0.36 ± 0.03 | 0.071 | 0.199 | researchgate.net |

Data for 700 Torr represents conditions closer to the lower troposphere.

These findings indicate that both oxidation by OH radicals and photolysis are significant sinks for sterically hindered aldehydes in the atmosphere, leading to short atmospheric lifetimes.

Transport and Distribution in Environmental Compartments (Air, Water, Soil)

The movement of this compound through the environment is governed by its physical-chemical properties, such as volatility, water solubility, and its tendency to adsorb to soil and sediment.

Aldehydes with fewer than four carbon atoms are generally volatile liquids. libretexts.orgpressbooks.pub Their boiling points are higher than corresponding alkanes due to dipole-dipole interactions of the polar carbonyl group, but lower than corresponding alcohols because they cannot act as hydrogen bond donors. ediljolli.com The related alkane, 2,2-dimethylbutane (B166423), has a high vapor pressure (319 mmHg) and a high Henry's Law constant, indicating it readily volatilizes from both dry and moist soil surfaces. nih.govchemicalbook.com

While the carbonyl group in this compound increases its polarity and water solubility compared to 2,2-dimethylbutane, it is still expected to be a volatile compound. quizlet.comchim.lu Therefore, if released to water or moist soil, a significant fraction of this compound is expected to volatilize into the atmosphere.

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This partitioning behavior is quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com A low Koc value indicates weak adsorption and high mobility, suggesting a potential to leach into groundwater, whereas a high Koc value indicates strong adsorption and low mobility. chemsafetypro.com

Specific Koc data for this compound are not available. However, its properties can be inferred from its structure. Short-chain aldehydes are moderately soluble in water due to the ability of the carbonyl oxygen to form hydrogen bonds with water. libretexts.orgchim.lu Generally, compounds with higher water solubility tend to have lower Koc values and are more mobile in soil. chemsafetypro.com The moderate polarity and water solubility of this compound suggest that it would have a relatively low affinity for adsorbing to organic matter in soil. Consequently, it is expected to have a low Koc value and be classified as having high to very high mobility in soil. chemsafetypro.com This implies a potential for leaching from the soil surface into lower soil layers and possibly groundwater.

Biodegradation and Chemical Persistence in Aqueous and Terrestrial Systems

Aldehydes are widespread in nature and can be formed through the microbial or photochemical degradation of other organic compounds. researchgate.netmdpi.com Many microorganisms have metabolic pathways to utilize aldehydes as a carbon source. Studies on the biodegradation of aldehydes in water have shown that the process is temperature-dependent, with degradation rates increasing at higher temperatures. researchgate.net In soil environments, aldehydes have been identified as intermediate metabolites in the breakdown of hydrocarbon contaminants, indicating that soil microbes are capable of processing these compounds. nih.gov

Given its structure as a relatively small, soluble organic molecule, this compound is expected to be readily biodegradable in both aqueous and terrestrial systems under aerobic conditions. Anaerobic biodegradation is also possible but typically occurs at a slower rate. usgs.gov The combination of rapid atmospheric removal and susceptibility to microbial attack means that this compound is not expected to be a persistent organic pollutant in the environment.

Aerobic and Anaerobic Degradation Pathways

The degradation of aldehydes in the environment can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, primarily driven by microbial activity.

Aerobic Degradation

Under aerobic conditions, microorganisms typically oxidize aldehydes to carboxylic acids, which can then be further metabolized. The general aerobic degradation pathway for an aldehyde involves its conversion to a corresponding carboxylic acid by aldehyde dehydrogenase enzymes. This carboxylic acid can then enter central metabolic pathways, such as the β-oxidation pathway for fatty acids, ultimately leading to the production of carbon dioxide and water. researchgate.net For branched-chain aldehydes like this compound, the initial oxidation would likely form 2,2-dimethylbutanoic acid. The branched structure may influence the rate of degradation compared to straight-chain aldehydes.

The initial step in the aerobic degradation of alkanes, which can lead to aldehyde intermediates, often involves monooxygenase enzymes that introduce an oxygen atom. researchgate.net These pathways can produce alcohols, which are then oxidized to aldehydes and subsequently to carboxylic acids. researchgate.net

Anaerobic Degradation

In the absence of oxygen, the degradation of aldehydes can still occur through various anaerobic metabolic pathways. Anaerobic oxidation of aldehydes to carboxylic acids is a fundamental reaction in biological metabolism. nih.gov For instance, some anaerobic microorganisms can utilize aldehydes as electron donors, coupling their oxidation to the reduction of alternative electron acceptors like nitrate, sulfate, or iron(III). nih.govrsc.org Studies have demonstrated the anaerobic oxidation of various aldehydes to their corresponding carboxylic acids under hydrothermal conditions using iron(III) as an oxidant. nih.govrsc.org

In some anaerobic environments, aldehydes can also be reduced to their corresponding alcohols. nih.govnih.gov This process is particularly relevant in fermentation, where aldehydes act as intermediates in the production of alcohols from amino acids via the Ehrlich pathway. nih.gov The addition of short-chain organic acids or alcohols has been shown to stimulate the anaerobic biodegradation of certain pollutants, suggesting that the presence of other organic compounds can influence the degradation rates of substances like aldehydes. nih.gov In lipid degradation under anaerobic conditions, hydrogenation can convert unsaturated fatty acids to saturated ones, while aerobic degradation leads to the formation of aldehydes and ketones. wikipedia.org

Table 1: General Degradation Pathways for Short-Chain Aldehydes

| Condition | Primary Process | Key Enzymes/Reactants | Typical End Products |

| Aerobic | Oxidation | Aldehyde Dehydrogenase, Monooxygenases | Carboxylic Acids, Carbon Dioxide, Water |

| Anaerobic | Oxidation / Reduction | Aldehyde Dehydrogenase, Reductases | Carboxylic Acids, Alcohols |

Microbial Transformation Studies

Microorganisms, including bacteria, yeasts, and fungi, are capable of metabolizing branched-chain aldehydes. nih.govnih.gov These transformations are often part of broader metabolic pathways for amino acids. For example, 3-methylbutanal is formed from the microbial degradation of leucine. nih.gov The resulting aldehyde can then be either oxidized to a carboxylic acid or reduced to an alcohol. nih.gov

Engineered microorganisms have been developed for the synthesis and accumulation of various aldehydes, including branched-chain and aromatic aldehydes. asm.orgmdpi.com This demonstrates the inherent capacity of microbial enzymes to process these compounds. The primary challenge in these applications is often the rapid conversion of the aldehyde to its corresponding alcohol by endogenous microbial enzymes, highlighting a common and efficient transformation pathway. asm.org

The toxicity of aldehydes to microorganisms can influence their transformation. mdpi.com However, many microorganisms have evolved detoxification mechanisms, such as the oxidation of aldehydes to less toxic carboxylic acids. nih.gov

Table 2: Examples of Microbial Transformation of Branched-Chain Aldehydes

| Microorganism Type | Transformation Reaction | Precursor | Product(s) |

| Yeast (e.g., S. cerevisiae) | Reduction | 3-Methylbutanal | Isoamyl alcohol |

| Bacteria (e.g., Lactococcus lactis) | Oxidation/Reduction | Branched-chain amino acids | Branched-chain aldehydes, alcohols, and acids |

| Fungi | Oxidation/Reduction | Various substrates | Aldehydes, Alcohols |

Environmental Impact Assessment of Aldehyde Releases and Transformation Products

The release of aldehydes, including this compound, into the environment carries potential impacts on air and water quality, as well as on biological systems. Aldehydes are recognized as volatile organic compounds (VOCs) that can participate in atmospheric photochemical reactions. mdpi.com

In the atmosphere, the fate of aldehydes is largely determined by their reactions with hydroxyl (OH) radicals and by photolysis (degradation by sunlight) during the day. copernicus.org At night, reactions with nitrate (NO3) radicals can be significant. copernicus.org The atmospheric lifetime of C6 aldehydes like trans-2-hexenal, due to reaction with Cl atoms in coastal areas, has been estimated to be around 9 hours. nih.govacs.org

The photochemical oxidation of aldehydes can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs), which are components of photochemical smog and can impact air quality and climate. mdpi.comcopernicus.org The oxidation of longer-chain aldehydes, in particular, can lead to the formation of highly oxygenated organic molecules (HOMs), which are key precursors to atmospheric aerosol formation. copernicus.org

The transformation products of aldehydes in the atmosphere can include a variety of compounds such as carboxylic acids, ketones, and other oxygenated species. nih.gov For example, the atmospheric degradation of trans-2-hexenal was found to produce butanal and formic acid, among other compounds. nih.govacs.org

In aquatic environments, the high water solubility of short-chain aldehydes means they can be present in surface water and rainwater. mdpi.com Their formation in water can result from the microbial or photochemical degradation of other organic chemicals. mdpi.com While many aldehydes are biodegradable, their presence can still impact aquatic ecosystems. Some aldehydes are known to be toxic to aquatic organisms.

Table 3: Summary of Environmental Impacts and Transformation of Aldehydes

| Environmental Sphere | Key Processes | Potential Impacts | Major Transformation Products |

| Atmosphere | Photolysis, Reaction with OH and NO3 radicals | Formation of ozone and secondary organic aerosols (smog) | Carboxylic acids, Ketones, Carbon monoxide, Highly oxygenated molecules |

| Aquatic Systems | Microbial degradation, Photochemical degradation | Potential toxicity to aquatic life | Carboxylic acids, Alcohols |

| Soil | Microbial degradation | Potential impact on soil microbial communities | Carboxylic acids, Alcohols, Carbon dioxide |

常见问题

Q. What key physical properties of 2,2-Dimethylbutanal are critical for experimental design?

The following properties are essential for solvent selection, reaction optimization, and safety protocols:

- Boiling point : 103°C (reflux conditions)

- Density : 0.8010 g/cm³ (phase separation considerations)

- LogP : 1.6215 (predicts solubility in organic solvents)

- Refractive index : 1.3980 (purity verification)

- Flash point : 10–20°C (flammability precautions) . Methodological Tip: Use density and refractive index for rapid purity checks during synthesis.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- NMR : Analyze NMR for the aldehyde proton (~9.5 ppm) and methyl group splitting patterns.

- IR : Confirm the C=O stretch (~1720 cm) and aldehyde C-H stretches (~2820, 2720 cm).

- GC-MS : Cross-reference retention times and mass fragmentation patterns with known databases .

Q. What safety protocols are mandatory when handling this compound in the lab?

- Work in a fume hood due to volatility.

- Avoid ignition sources (flammable vapor present at ≥10°C).

- Use secondary containment for spills, and follow SDS guidelines for disposal .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways to minimize byproducts like valeraldehyde derivatives?

- Temperature control : Maintain reactions below 100°C to prevent thermal decomposition.

- Catalyst selection : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity, as demonstrated in analogous aldehyde syntheses .

- Inert atmosphere : Employ nitrogen/argon to reduce oxidation side reactions.

Q. What experimental strategies resolve contradictions in NMR data for this compound derivatives?

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for branched methyl groups.

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software).

- Purity validation : Ensure samples are free of aldehydic dimers via GC-MS (retention time matching) .

Q. How can researchers differentiate this compound from its structural isomers (e.g., 2,3-dimethylbutanal)?

- Chromatography : Use HPLC with a chiral stationary phase to separate enantiomers.

- Isomer-specific derivatization : React with Girard’s reagent T to form hydrazones; analyze via NMR for distinct splitting patterns .

Q. What methodologies are recommended for analyzing environmental persistence of this compound?

- Biodegradation assays : Use OECD 301B guidelines to measure BOD/COD ratios.

- Photolysis studies : Exclude UV-C light to simulate natural degradation pathways.

- LogP-driven modeling : Predict bioaccumulation potential using EPI Suite™ software .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values for this compound?

- Experimental validation : Perform shake-flask partitioning (octanol/water) with HPLC quantification.

- Literature cross-check : Compare with databases like PubChem and NIST, excluding non-peer-reviewed sources (e.g., BenchChem) .

Q. What steps mitigate conflicting boiling point data in historical literature?

- Calibrate equipment : Use certified thermometers and pressure-controlled distillation setups.

- Reference authoritative datasets : Prioritize values from Ashford’s Dictionary of Industrial Chemicals or NIST Chemistry WebBook .

Tables for Key Properties

| Property | Value | Methodological Application |

|---|---|---|

| Boiling point | 103°C | Reflux condition optimization |

| Density | 0.8010 g/cm³ | Solvent compatibility assessment |

| LogP | 1.6215 | Partition coefficient modeling |